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Compound of Interest

Compound Name: N6-Formyl-adenosine

CAS No.: 6706-56-5

Cat. No.: B1145791

Get Quote

Executive Summary: The Epitranscriptomic
Intermediate
N6-formyladenosine (f6A) is not merely a static RNA modification; it is a transient, oxidative

metabolic intermediate generated during the demethylation of N6-methyladenosine (m6A) by

the FTO (Fat mass and obesity-associated) demethylase. Unlike the stable epigenetic mark

m6A, f6A represents "active erasure" in progress.

Differentiating f6A from its precursor (m6A) and the canonical Adenosine (A) requires targeting

its unique chemical moiety: the formyl (aldehyde) group. This guide presents a self-validating

analytical framework relying on LC-MS/MS as the gold standard and chemical derivatization as

a secondary validation layer.

Chemical Basis of Differentiation
To distinguish f6A, one must exploit its structural divergence from A and m6A.
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Feature Adenosine (A)
N6-
methyladenosine
(m6A)

N6-
formyladenosine
(f6A)

Formula C₁₀H₁₃N₅O₄ C₁₁H₁₅N₅O₄ C₁₁H₁₃N₅O₅

Monoisotopic Mass 267.09 Da 281.11 Da 295.09 Da

Functional Group at

N6
Amine (-NH₂) Methyl (-CH₃) Formyl (-CHO)

Chemical Reactivity
Inert to aldehyde

probes

Inert to aldehyde

probes

Reactive to

Hydrazines/Hydroxyla

mines

Stability High High
Moderate (t₁/₂ ~3h in

aqueous solution)

Structural Pathway & Enzymatic Logic
The following diagram illustrates the FTO-mediated oxidation pathway, highlighting where f6A

sits as a distinct intermediate.
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Caption: FTO-mediated oxidative demethylation pathway converting m6A to Adenosine via f6A.
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Gold Standard Protocol: LC-MS/MS Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the only method capable

of absolute quantification and definitive differentiation based on mass-to-charge (m/z) ratios.

The "Self-Validating" Transition Table
To ensure you are detecting f6A and not an isobaric contaminant or noise, you must monitor

specific precursor-to-product ion transitions. The Neutral Loss of the ribose moiety (132 Da) is

the signature fragmentation for adenosine derivatives.

Analyte
Precursor Ion
(m/z) [M+H]⁺

Product Ion
(m/z)
[Base+H]⁺

Neutral Loss
Retention Time
(Relative)

Adenosine (A) 268.1 136.1 -132 Da (Ribose) 1.00 (Reference)

m6A 282.1 150.1 -132 Da (Ribose)
~1.25 (More

Hydrophobic)

f6A 296.1 164.1 -132 Da (Ribose)

~1.10 (Elutes

between A and

m6A)

Detailed Experimental Protocol
Objective: Isolate RNA and quantify f6A while preventing its degradation.

Reagents:

Nuclease P1 (Sigma)

Snake Venom Phosphodiesterase (SVPD)

Alkaline Phosphatase (CIP)

Antioxidant Buffer: 10mM Ammonium Acetate (pH 6.0) + 1mM Ascorbic Acid (Critical for f6A

stability).
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Workflow:

RNA Isolation: Purify mRNA using Poly(A) selection. Crucial: Avoid heating above 65°C and

prolonged exposure to alkaline pH (>8.0), which accelerates f6A deformylation.

Enzymatic Digestion:

Digest 1-5 µg RNA in Antioxidant Buffer (pH 6.0).

Add Nuclease P1 (1 U) and incubate at 37°C for 2 hours.

Add SVPD and CIP; incubate for another 2 hours.

Note: Perform digestion at neutral/slightly acidic pH (5.3 - 6.0) to maximize f6A stability.

Filtration: Filter through a 10kDa MWCO spin filter to remove enzymes.

LC-MS/MS Analysis:

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

Mobile Phase A: 0.1% Formic acid in Water.

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

Gradient: 0% B to 10% B over 15 minutes (Slow gradient required to separate A, f6A, and

m6A).

Validation: Monitor the 296.1 -> 164.1 transition. If a peak appears at the expected retention

time, it is f6A.

Secondary Validation: Chemical Derivatization
Because f6A is low-abundance, MS signals can be noisy. Chemical derivatization provides a

"binary" check: if the signal disappears after reacting with an aldehyde probe, it was f6A.

The "Shift" Assay
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Principle: The formyl group of f6A reacts with O-benzylhydroxylamine or Biotin-hydrazide to

form an oxime or hydrazone, shifting the mass significantly.

Protocol:

Split the RNA digest sample into two aliquots: Control and Treated.

Treated: Incubate with 10 mM O-benzylhydroxylamine at 37°C for 1 hour (pH 5.0).

Run LC-MS/MS:

Control: Peak at 296.1 -> 164.1 is present.

Treated: Peak at 296.1 -> 164.1 disappears. A new peak appears at 401.1 -> 269.1 (f6A +

Benzylhydroxylamine adduct).

Conclusion: Complete disappearance of the 296.1 peak confirms the presence of the

reactive aldehyde group, ruling out isobaric contaminants.

Comparative Analysis of Detection Methods
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Method Sensitivity
Specificity for
f6A

Pros Cons

LC-MS/MS
High

(Femtomolar)
Excellent

Absolute

quantification;

Structural proof.

Requires RNA

digestion (loses

sequence

context).

Dot Blot

(Antibody)
Low Poor Simple; Cheap.

High cross-

reactivity with

m6A; No

commercial f6A-

specific

antibodies widely

available.

Chemical

Sequencing
Medium Good

Single-base

resolution.

Requires

complex library

prep (e.g., f6A-

seq via chemical

labeling).

Nanopore Medium Developing
Direct RNA

reading.[1]

Signal for f6A is

subtle and

requires

advanced

training models

(e.g., m6Anet) to

distinguish from

m6A/A.

Why Antibodies Fail for f6A
Most commercial "m6A" antibodies are polyclonal and raised against m6A-conjugated proteins.

Due to the small size difference (Formyl vs Methyl), these antibodies often:

Cross-react: Bind both m6A and f6A.
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Fail to distinguish: Cannot quantify the ratio of m6A to f6A. Recommendation: Do not rely on

Dot Blots for f6A identification. Use LC-MS/MS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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